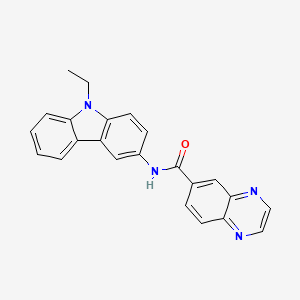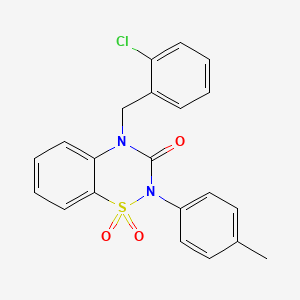![molecular formula C14H18N2O B2470796 N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide CAS No. 2305335-99-1](/img/structure/B2470796.png)
N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide, also known as CR845, is a kappa opioid receptor agonist that has been extensively studied for its potential therapeutic benefits. This chemical compound has shown promising results in the treatment of various medical conditions, including chronic pain, pruritus, and addiction.
Mechanism of Action
N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide acts as a kappa opioid receptor agonist, binding to and activating these receptors. Kappa opioid receptors are found in various regions of the brain and spinal cord and play a role in pain perception, mood, and addiction. By activating these receptors, this compound can modulate pain perception, reduce itch, and potentially reduce drug cravings in individuals with addiction.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce itch in animal models of chronic itch. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. The biochemical and physiological effects of this compound are mediated through its activation of kappa opioid receptors.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide in lab experiments is its specificity for kappa opioid receptors. This allows researchers to selectively activate these receptors and study their effects. However, one limitation of using this compound in lab experiments is its potential for off-target effects. It is important for researchers to carefully control for these effects and ensure that any observed effects are due to the activation of kappa opioid receptors.
Future Directions
There are many potential future directions for the study of N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide. One area of research could focus on its potential as a treatment for chronic pain, particularly in individuals who do not respond well to traditional pain medications. Another area of research could focus on its potential as a treatment for chronic itch, which can be a debilitating condition. Additionally, further research could explore its potential as a treatment for addiction, particularly opioid addiction. Finally, future research could focus on optimizing the synthesis method for this compound to improve yields and purity of the final product.
Synthesis Methods
N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide is synthesized through a multi-step process. The first step involves the reaction of indole with acrolein to form the intermediate compound, 2-(2,3-Dihydroindol-1-yl)acetaldehyde. This intermediate is then reacted with propylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields and purity of the final product.
Scientific Research Applications
N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide has been extensively studied for its potential therapeutic benefits. It has been shown to have analgesic effects, making it a potential treatment for chronic pain. In addition, it has been shown to have anti-pruritic effects, making it a potential treatment for conditions such as chronic itch. This compound has also been studied for its potential to treat addiction, particularly opioid addiction.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)15-10-11(2)16-9-8-12-6-4-5-7-13(12)16/h3-7,11H,1,8-10H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRLSIZSOFSJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B2470715.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470717.png)

![2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2470720.png)

![4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2470723.png)

![N-(3,5-difluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2470728.png)




